[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](thiophen-2-ylmethyl)amine
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Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that contains both pyrazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and thiophene moieties may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-ylmethyl)-1H-pyrazole: Lacks the dimethyl substitution on the pyrazole ring.
1-(Thiophen-2-ylmethyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with different substitution patterns.
Uniqueness
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of both dimethyl substitution on the pyrazole ring and the thiophene moiety. This combination may enhance its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H15N3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C11H15N3S/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11/h3-5,7,12H,6,8H2,1-2H3 |
InChI Key |
GZDXQBBGUHUBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=CS2 |
Origin of Product |
United States |
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